Methyl 5-hydroxy-3-iodo-2-methylbenzoate
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Overview
Description
Methyl 5-hydroxy-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a hydroxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 2-position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-3-iodo-2-methylbenzoate typically involves the iodination of a suitable precursor, such as methyl 2-methylbenzoate, followed by hydroxylation. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions . The hydroxylation step can be performed using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-iodo-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 5-oxo-3-iodo-2-methylbenzoate.
Reduction: Methyl 5-hydroxy-2-methylbenzoate.
Substitution: Methyl 5-hydroxy-3-azido-2-methylbenzoate.
Scientific Research Applications
Methyl 5-hydroxy-3-iodo-2-methylbenzoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-3-iodo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-methylbenzoate: Lacks the iodine atom at the 3-position.
Methyl 3-iodo-2-methylbenzoate: Lacks the hydroxy group at the 5-position.
Methyl 5-hydroxy-3-chloro-2-methylbenzoate: Contains a chlorine atom instead of an iodine atom at the 3-position.
Uniqueness
Methyl 5-hydroxy-3-iodo-2-methylbenzoate is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H9IO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,1-2H3 |
InChI Key |
UIHMXCDTNHAQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)O)C(=O)OC |
Origin of Product |
United States |
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